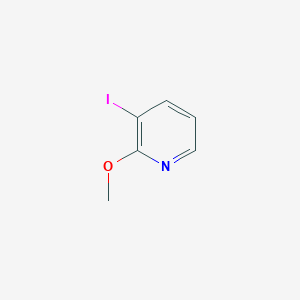

3-Iodo-2-methoxypyridine

Description

Contextualization of Pyridine (B92270) Derivatives in Organic Synthesis and Pharmaceutical Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are of immense importance in numerous scientific and industrial applications. nih.govglobalresearchonline.net These compounds are integral structural motifs in a vast array of natural products, including essential vitamins like niacin and pyridoxine, and alkaloids such as nicotine (B1678760). nih.govlifechemicals.com The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, highlighting its critical role in medicinal chemistry. lifechemicals.com The presence of the nitrogen atom in the pyridine ring imparts unique electronic properties, making it susceptible to both nucleophilic and electrophilic substitution reactions, which allows for a wide range of chemical modifications. nih.gov This versatility has led to the development of a multitude of synthetic methodologies for creating functionalized pyridines, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. lifechemicals.comresearchgate.net

The significance of pyridine derivatives in the pharmaceutical industry cannot be overstated. A large number of drugs across various therapeutic areas contain a pyridine core. For instance, drugs like Torasemide, an antihypertensive, and Vismodegib, an anti-carcinoma agent, feature this heterocyclic system. lifechemicals.com The ability of the pyridine scaffold to improve water solubility and serve as a pharmacophore has driven its extensive use in drug design and discovery. nih.gov

Significance of 3-Iodo-2-methoxypyridine as a Multifunctional Organic Compound and Versatile Synthetic Intermediate

This compound is a prime example of a highly functionalized pyridine derivative that serves as a versatile intermediate in organic synthesis. chembk.com Its structure, featuring both an iodo and a methoxy (B1213986) group on the pyridine ring, provides multiple reactive sites for further chemical transformations. The iodine atom, being a good leaving group, is particularly useful for introducing various functional groups through cross-coupling reactions, a cornerstone of modern synthetic chemistry. chemimpex.com The methoxy group, on the other hand, influences the electronic properties of the pyridine ring and can be a precursor for other functionalities.

The strategic placement of the iodo and methoxy groups at the 2 and 3 positions of the pyridine ring allows for regioselective reactions, providing chemists with precise control over the synthesis of complex molecules. This has made this compound a valuable building block in the synthesis of novel pharmaceutical and agrochemical compounds. chembk.comchemimpex.com Its utility is demonstrated in the preparation of more complex heterocyclic systems and in the development of gamma-secretase modulators for potential therapeutic applications. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 112197-15-6 |

| Molecular Formula | C₆H₆INO |

| Molecular Weight | 235.02 g/mol scbt.com |

| Appearance | Light yellow crystalline solid or liquid sigmaaldrich.comechemi.com |

| Density | 1.831 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 85 °C at 3 Torr echemi.com |

| Refractive Index | n20/D 1.618 sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.comsigmaaldrich.com |

Historical Development of Halogenated and Alkoxypyridine Chemistry

The history of halogenated and alkoxypyridine chemistry is intertwined with the broader development of organic synthesis. The introduction of halogen atoms onto the pyridine ring has long been recognized as a key strategy for enhancing reactivity and enabling further functionalization. researchgate.net Initially, direct halogenation methods were employed, but these often lacked regioselectivity and required harsh conditions.

The advent of modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, revolutionized the use of halogenated pyridines. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, provided mild and efficient ways to form carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring. This opened up new avenues for the synthesis of complex molecules with a high degree of precision.

Similarly, the introduction of alkoxy groups, such as the methoxy group in this compound, has been a crucial aspect of pyridine chemistry. Alkoxypyridines are not only important intermediates but can also be found in biologically active molecules. The development of methods for the selective introduction and modification of alkoxy groups has further expanded the synthetic utility of the pyridine scaffold. researchgate.net The combination of halogen and alkoxy substituents, as seen in this compound, represents a culmination of these historical developments, providing chemists with powerful and versatile tools for contemporary chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCHJERCAUZLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426558 | |

| Record name | 3-Iodo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112197-15-6 | |

| Record name | 3-Iodo-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112197-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Iodo 2 Methoxypyridine and Its Pyridine Analogues

Directed Functionalization Strategies

Directed functionalization strategies are paramount in the synthesis of polysubstituted pyridines, offering pathways to isomers that are not accessible through classical electrophilic aromatic substitution. These methods utilize a directing group on the pyridine (B92270) ring to guide a metallating agent to a specific position, typically ortho to the directing group, facilitating subsequent reaction with an electrophile.

Deprotometalation, or directed ortho-metallation (DoM), is a widely used technique for the regioselective functionalization of aromatic and heteroaromatic compounds. The methoxy (B1213986) group in 2-methoxypyridine (B126380) is an effective directing group, capable of coordinating with organolithium bases to facilitate deprotonation at the adjacent C-3 position. This approach provides a direct route to 3-lithiated intermediates, which can then be quenched with electrophiles like iodine to yield 3-substituted products.

Lithium amides, such as Lithium Diisopropylamide (LDA) and Lithium Tetramethylpiperidide (LiTMP), are powerful, non-nucleophilic bases frequently employed for the deprotonation of pyridines. Their steric hindrance minimizes competitive nucleophilic addition to the pyridine ring, a common side reaction with alkyllithium reagents.

The lithiation of 2-methoxypyridine with LDA or LiTMP has been shown to achieve C-3 lithiation. However, studies have revealed that this is not a simple ortho-deprotonation. The process is more complex and is critically dependent on the availability of protons at both the C-3 and C-6 positions of the pyridine nucleus to achieve complete and regioselective C-3 lithiation. For instance, the treatment of 2-bromo-4-methoxypyridine (B110594) with LiTMP, followed by quenching with dimethylformamide (DMF), results in the formation of the corresponding 3-aldehyde, demonstrating successful lithiation at the C-3 position.

| Starting Material | Base | Electrophile | Product | Yield | Reference |

| 2-Methoxypyridine | LDA/LiTMP | D₂O | 3-Deuterio-2-methoxypyridine | N/A | |

| 2-Bromo-4-methoxypyridine | LiTMP | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | 70% (overall for 2 steps) |

This table summarizes examples of pyridine functionalization using lithium amides.

To improve the efficiency and chemoselectivity of deprotometalation, mixed lithium-zinc reagents are often utilized. These systems typically involve a lithium amide for the initial deprotonation, with a zinc salt like ZnCl₂ acting as an in situ trap for the resulting lithiated intermediate. This transmetallation from lithium to zinc generates a more stable and less reactive organozinc species, which can prevent undesired side reactions and often enhances regioselectivity.

A combination of LiTMP and ZnCl₂·TMEDA (TMEDA = N,N,N',N'-tetramethylethylenediamine) has been effectively used for the deprotometalation of various methoxypyridines. For example, the reaction of 4-methoxypyridine (B45360) with a base prepared from LiTMP and ZnCl₂·TMEDA, followed by iodolysis, regioselectively yields 3-iodo-4-methoxypyridine (B1298235) in high yield. This synergy between the lithium amide and the zinc species allows the deprotonation to proceed under mild conditions, even at room temperature, shifting the equilibrium of a reversible deprotolithiation towards the desired product.

| Substrate | Reagent System | Electrophile | Product | Yield | Reference |

| 4-Methoxypyridine | LiTMP / ZnCl₂·TMEDA | I₂ | 3-Iodo-4-methoxypyridine | 89% | |

| 2,6-Difluoropyridine | LiTMP / Zn(TMP)₂ | I₂ | 2,6-Difluoro-3-iodopyridine | 66% |

This table presents data on the regioselective functionalization of pyridines using mixed lithium-zinc reagents.

The regioselectivity of lithiation is often governed by a phenomenon known as the Complex Induced Proximity Effect (CIPE). This concept posits a two-step process where the organolithium base first coordinates with a Lewis basic heteroatom on the substrate (the directing group). This pre-lithiation complex brings the base into close proximity with the ortho-protons, facilitating their abstraction.

In the case of 2-methoxypyridine, it was initially thought that lithiation at C-3 was a straightforward consequence of the methoxy group directing the base. However, detailed mechanistic studies suggest a more intricate pathway. It is proposed that lithium dialkylamides may first form a precomplexation aggregate near the pyridinic nitrogen atom and the H-6 proton. This initial interaction at the "remote" C-6 position is believed to be a crucial step in the pathway that ultimately leads to the thermodynamically favored lithiation at the C-3 position.

Research into the lithiation of 2-methoxypyridine with lithium amides like LDA and LiTMP has led to the proposal of a mechanism involving a 3,6-dilithio pyridine intermediate. This hypothesis arose from the observation that complete C-3 lithiation requires the presence of protons at both the C-3 and C-6 positions. When either of these positions is blocked (e.g., by deuteration), the efficiency of the reaction is significantly hampered.

The proposed mechanism suggests an initial interaction or deprotonation event at C-6, facilitated by precomplexation of the lithium amide with the pyridine nitrogen. This is followed by a second deprotonation at C-3, forming a transient 3,6-dilithiated species. This intermediate then evolves, likely through preferential quenching or stabilization, to give the final 3-lithiated product upon workup. This complex pathway highlights that the C-3 lithiation of 2-methoxypyridine is not a direct process but rather the result of a more complex sequence of events orchestrated by the lithium base.

Halogen-metal exchange is a powerful alternative for generating organolithium reagents, particularly when direct deprotonation is difficult or leads to undesired isomers. This reaction involves the transfer of a halogen atom from an organic halide to an organometallic compound, typically an alkyllithium reagent like n-butyllithium or t-butyllithium. The exchange is a thermodynamically driven process, favoring the formation of the more stable organolithium species.

This method is highly regioselective, as the lithium atom is introduced at the exact position previously occupied by the halogen. The rate of exchange is typically fastest for iodine, followed by bromine and then chlorine (I > Br > Cl). For the synthesis of 3-lithiated-2-methoxypyridine, one could envision a route starting from 3-bromo- (B131339) or 3-iodo-2-methoxypyridine. Treatment of such a precursor with an alkyllithium reagent at low temperature would generate the desired 3-lithiated intermediate, which could then be reacted with various electrophiles. This strategy avoids the complexities of the deprotometalation pathway and provides a direct, unambiguous route to the 3-functionalized pyridine. For example, the treatment of 2,5-dibromo-4-methoxypyridine (B2608117) with n-BuLi leads to a selective lithium-halogen exchange at the 5-position.

Halogen-Metal Exchange Reactions

Regioselective Bromine/Magnesium Exchange for Pyridine Derivatization

The bromine/magnesium (Br/Mg) exchange reaction is a highly effective method for the regioselective functionalization of polyhalogenated pyridines. The choice of Grignard reagent and additives can finely tune the selectivity of the exchange. For instance, the use of iso-propylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) allows for the regioselective functionalization of trisubstituted pyridines rsc.org. A tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) derivative directs the Br/Mg exchange to the 3-position, enabling subsequent reaction with various electrophiles rsc.org.

Furthermore, the bimetallic combination sBu₂Mg·2LiOR (R = 2-ethylhexyl) in toluene (B28343) facilitates efficient and regioselective Br/Mg exchanges on various dibromo-pyridines under mild conditions nih.govresearchgate.net. The addition of N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) can switch the regioselectivity of the exchange on 2,5-dibromopyridine (B19318) from the kinetic C2-magnesiated product to the thermodynamically more stable C5-magnesiated product researchgate.net.

Table 1: Regioselective Bromine/Magnesium Exchange of 2,5-Dibromopyridine

| Reagent | Additive | Position of Mg Exchange | Subsequent Reaction Product (Electrophile) | Yield (%) | Reference |

|---|---|---|---|---|---|

| iPrMgCl·LiCl | - | C5 | 5-Allyl-2-bromopyridine (Allyl bromide) | - | researchgate.net |

| sBu₂Mg·2LiOR | - | C2 | 2-(Hydroxy(phenyl)methyl)-5-bromopyridine (Benzaldehyde) | 74 | researchgate.net |

| sBu₂Mg·2LiOR | PMDTA | C5 | 2-Bromo-5-(cyclohex-2-en-1-yl)pyridine (3-Bromocyclohexene) | 72 | researchgate.net |

Non-Cryogenic Conditions for Organomagnesium Reagent Generation

While many organometallic reactions require cryogenic temperatures, recent advancements have enabled the generation of organomagnesium reagents under non-cryogenic conditions, often utilizing continuous flow technology. This approach is particularly valuable for the synthesis of highly reactive or unstable intermediates. Although the search results provided did not offer specific examples directly related to the non-cryogenic generation of Grignard reagents for the synthesis of this compound or its close analogues, the principles of continuous flow chemistry are broadly applicable for improving the safety and scalability of such transformations.

C-H Activation and Site-Selective Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of pyridine rings, circumventing the need for pre-functionalized starting materials. Achieving high site-selectivity remains a significant challenge due to the presence of multiple C-H bonds with varying reactivity nih.govbeilstein-journals.org.

Palladium-catalyzed C-H arylation of electron-deficient pyridines has been shown to proceed with high regioselectivity. For instance, 3-substituted pyridines undergo arylation preferentially at the C4-position, while 4-substituted pyridines are functionalized at the C3-position nih.gov. The choice of ligand and additives is crucial for achieving the desired selectivity and yield.

Table 2: Palladium-Catalyzed Site-Selective C-H Arylation of Substituted Pyridines

| Pyridine Substrate | Aryl Halide | Catalyst/Ligand | Position of Arylation | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Nitropyridine | Bromobenzene | Pd(OAc)₂/P(n-Bu)Ad₂ | C4 | 19 | nih.gov |

| 3-Fluoropyridine | Bromobenzene | Pd(OAc)₂/PCy₃·HBF₄ | C4 | - | nih.gov |

| 4-Chloropyridine | Bromobenzene | Pd(OAc)₂/PCy₃·HBF₄ | C3 | 74 | nih.gov |

| 2-Phenylthieno[3,2-b]pyridine | 1-Iodo-4-methoxybenzene | Pd(OAc)₂/P(tBu)₃ | C3 | - | mdpi.com |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide another important avenue for the synthesis of functionalized pyridines.

Nucleophilic Aromatic Substitution (SNAr) on Related Halopyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyridines, bearing a good leaving group youtube.comyoutube.comchemistrysteps.comlibretexts.org. The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the presence of electron-withdrawing groups. Generally, halogens at the 2- and 4-positions are more readily displaced by nucleophiles due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex through resonance youtube.com. The typical reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I nih.gov.

Nucleophilic Amination of Methoxypyridines via Sodium Hydride-Iodide Composites

A novel protocol for the nucleophilic amination of methoxypyridines has been developed utilizing a composite of sodium hydride (NaH) and lithium iodide (LiI) rsc.orgresearchgate.net. This method allows for the direct displacement of a methoxy group by an amine nucleophile, providing a concise route to aminopyridines. The reaction is believed to proceed through the generation of sodium amide anions in situ, which then act as the active nucleophiles researchgate.net.

The scope of this transformation is broad, accommodating various cyclic and acyclic secondary amines. The reaction conditions are typically heating the methoxypyridine with the amine in the presence of NaH and LiI in a solvent like tetrahydrofuran (B95107) (THF).

Table 3: Nucleophilic Amination of Methoxypyridines with NaH/LiI

| Methoxypyridine | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Methoxypyridine (B1141550) | Piperidine | 3-(Piperidin-1-yl)pyridine | 92 | rsc.org |

| 2-Methoxypyridine | Morpholine | 2-Morpholinopyridine | 85 | rsc.org |

| 4-Methoxypyridine | Pyrrolidine | 4-(Pyrrolidin-1-yl)pyridine | 95 | rsc.org |

| 3-Methoxy-2-methylpyridine | Piperidine | 2-Methyl-3-(piperidin-1-yl)pyridine | 83 | rsc.org |

Iodine-Specific Synthetic Transformations

The direct and regioselective iodination of pyridine rings is a crucial step in the synthesis of iodo-substituted pyridines like this compound.

One effective method for the synthesis of this compound involves the directed metallation of 2-methoxypyridine followed by quenching with an iodine source chemicalbook.com. A lithium-zinc complex, [Li(TMP)Zn(tBu)₂], can be used to deprotonate 2-methoxypyridine at the 3-position. The resulting organometallic intermediate is then reacted with molecular iodine (I₂) to afford this compound in high yield chemicalbook.com.

Another approach involves a radical-based direct C-H iodination. This method has been applied to various nitrogen-containing heterocycles, including pyridines, and can lead to C3 and C5 iodination nih.govscispace.comresearchgate.netrsc.org. The specific conditions, often involving a radical initiator and an iodine source, determine the regioselectivity of the reaction. For the synthesis of this compound, electrophilic iodination using iodine and an activating agent is also a potential route, though regioselectivity can be a challenge depending on the directing effect of the methoxy group nih.govacsgcipr.org.

A reported synthesis of this compound from 2-methoxypyridine using [Li(TMP)Zn(tBu)₂] and I₂ resulted in a 92% yield chemicalbook.com.

Iodination of Pyridine Precursors (e.g., 2-methoxypyridine, 2-hydroxypyridine)

The direct iodination of pyridine precursors is a fundamental method for the synthesis of iodo-pyridines. The choice of precursor and iodinating agent is critical for achieving high yields and regioselectivity.

For 2-methoxypyridine , a common synthetic route to this compound involves a deprotonation-iodination sequence. A strong base is used to selectively remove a proton from the 3-position, followed by quenching with an iodine source. For example, a lithium-zinc complex, [Li(TMP)Zn(tBu)₂], can be used to deprotonate 2-methoxypyridine. The reaction mixture is then treated with molecular iodine (I₂) to introduce the iodine atom at the 3-position, affording this compound in high yield. chemicalbook.com

Table 1: Synthesis of this compound from 2-Methoxypyridine

| Starting Material | Reagents | Product | Yield |

|---|

For 2-hydroxypyridine , which exists in tautomeric equilibrium with 2-pyridone, a one-pot, high-yielding iodination method has been developed. nih.govsemanticscholar.orgacs.org This procedure proceeds under mild conditions and often does not require chromatographic purification, making it an efficient route for producing iodinated hydroxypyridines. nih.govsemanticscholar.orgacs.org These iodinated intermediates can then be further functionalized, for instance, by converting the hydroxyl group to a methoxy group, to access compounds like this compound.

Strategic Introduction of the Iodine Atom for Subsequent Transformations

The iodine atom is an exceptionally versatile functional group in organic synthesis. Its introduction onto the pyridine ring is a strategic step, as the carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an ideal substrate for a variety of coupling reactions. chemimpex.comillinois.edu The strategic placement of iodine allows for the precise construction of complex molecules by serving as a handle for introducing new carbon-carbon and carbon-heteroatom bonds. chemimpex.comchempanda.com

Iodine-mediated reactions can also lead to more complex transformations beyond simple substitution. For instance, iodine has been shown to promote the ring expansion of pyridines to construct azepine frameworks. acs.org This type of reactivity highlights the role of iodine not just as a leaving group but as a reactive center that can facilitate significant structural rearrangements. The development of various iodination methods, including those using molecular iodine with activating agents, is crucial for expanding the synthetic utility of pyridine derivatives. acs.orgnih.govacsgcipr.org

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Iodo-Substituent

The iodo-substituent in this compound is perfectly suited for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new bonds and are central to the synthesis of a vast range of functionalized molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. illinois.edulibretexts.orgharvard.edu In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position.

The general mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation with the organoboron reagent in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction between 2-methoxypyridine-3-boronic acid and an organohalide has been studied, demonstrating the viability of this coupling system on the pyridine scaffold. illinois.edu The regioselectivity of Suzuki-Miyaura reactions on poly-halogenated pyridines has also been investigated, providing insight into the relative reactivity of different positions on the pyridine ring. nih.govresearchgate.net

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Product |

|---|

Negishi Cross-Coupling Applications

The Negishi cross-coupling reaction provides another powerful method for C-C bond formation by coupling an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorgsyn.org A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which often allows the reaction to proceed under mild conditions with high functional group tolerance. wikipedia.orgorgsyn.orgorganic-chemistry.org

This methodology is particularly useful for synthesizing substituted bipyridines and other complex heterocyclic systems. orgsyn.org For this compound, a Negishi coupling would involve its reaction with an organozinc reagent (e.g., Phenylzinc chloride) in the presence of a palladium catalyst like Pd(PPh₃)₄ to form the corresponding C-C coupled product. wikipedia.org The development of catalyst systems, such as those using bulky phosphine (B1218219) ligands, has expanded the scope of Negishi coupling to include unactivated alkyl halides. organic-chemistry.org

Table 3: Representative Negishi Cross-Coupling Reaction

| Aryl Halide | Organozinc Reagent | Catalyst | Product |

|---|

Stille Coupling in Radioligand Synthesis

The Stille coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organotin compound (organostannane). libretexts.orgwikipedia.org This reaction is highly valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. libretexts.orgwikipedia.org These features make the Stille reaction particularly suitable for the synthesis of complex molecules, including radioligands for medical imaging.

In radioligand synthesis, one of the coupling partners, often the organostannane, can be labeled with a radionuclide (e.g., ¹¹C, ¹⁸F, ¹²³I). The Stille coupling then allows for the efficient and rapid incorporation of this isotope into the target molecule in the final synthetic step. The reaction of this compound with a radiolabeled organostannane would provide a direct route to radiolabeled 2-methoxy-3-substituted pyridine derivatives. The reaction conditions, including the choice of catalyst, ligands, and additives, can be optimized to achieve high radiochemical yields and purity. harvard.edumdpi.com

Table 4: Representative Stille Coupling Reaction

| Aryl Halide | Organostannane | Catalyst | Product |

|---|

C-O and C-S Bond Formation via Cross-Coupling

Beyond C-C bond formation, palladium-catalyzed cross-coupling reactions are also employed to form carbon-heteroatom bonds. Variations of the Buchwald-Hartwig amination protocol can be adapted for the formation of C-O (ether) and C-S (thioether) bonds. These reactions typically couple an aryl halide with an alcohol, phenol (B47542), or thiol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

For this compound, reaction with a phenol (Ar-OH) or a thiol (Ar-SH) under these conditions would yield the corresponding 3-aryloxy-2-methoxypyridine or 3-(arylthio)-2-methoxypyridine. The choice of ligand is often critical for the success of these transformations, with bulky, electron-rich phosphine ligands generally providing the best results. This strategic bond formation is essential for creating diverse molecular libraries for various applications.

Table 5: Representative C-O and C-S Bond Formation

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| This compound | Phenol (Ar-OH) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 3-Aryloxy-2-methoxypyridine |

Exploration of Advanced Synthetic Methodologies

The synthesis of functionalized pyridine rings, central to many areas of chemical and pharmaceutical science, has evolved significantly beyond classical condensation reactions. Modern methodologies focus on efficiency, diversity, and sustainability. This section explores advanced strategies for assembling the pyridine core, with relevance to the synthesis of this compound and its analogues. These approaches include multicomponent reactions that construct complex molecules in a single step, the development of novel chemical transformations for creating diverse molecular libraries, and the integration of green chemistry principles to minimize environmental impact.

Multicomponent Reactions for Pyridine Ring Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for synthesizing complex molecules like substituted pyridines. rasayanjournal.co.inacsgcipr.org These reactions are characterized by their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. acsgcipr.orgbeilstein-journals.org

One of the most well-known MCRs for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.gov The initial product is a dihydropyridine that can be subsequently oxidized to the aromatic pyridine ring. wikipedia.org While classic, this method is often limited in scope. nih.gov

More contemporary approaches have expanded the utility of MCRs for pyridine synthesis. For instance, a two-pot, three-component procedure has been developed that utilizes a redox-neutral intermolecular catalytic aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions to form a variety of tri- and tetrasubstituted pyridines. nih.gov Another innovative MCR involves an iodine-catalyzed reaction between aryl methyl ketones, 2-aminopyridines, and barbituric acids in DMSO to create pyrimidine-linked imidazopyridines. nih.gov This process efficiently forms one carbon-carbon and two carbon-nitrogen bonds in a single operation. nih.gov

The table below summarizes representative multicomponent strategies for pyridine synthesis.

| MCR Type | Reactants | Key Features | Catalyst/Conditions | Ref |

| Hantzsch Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia source | Forms a dihydropyridine intermediate requiring oxidation. | Varies (e.g., microwave, ionic liquids) | wikipedia.orgnih.gov |

| Aza-Wittig/Diels-Alder | Aryl aldehydes, α,β-unsaturated acids, Enamines | Two-pot, three-component sequence; forms polysubstituted pyridines. | Not specified | nih.gov |

| Iodine-Catalyzed Annulation | Aryl methyl ketones, 2-aminopyridines, Barbituric acids | Metal-free; C-H oxidation followed by C-C and C-N bond formation. | I₂, DMSO, 110 °C | nih.gov |

These MCR-based strategies offer powerful and flexible routes to highly functionalized pyridine cores, providing a foundation for the synthesis of diverse pyridine libraries.

Novel Transformations and Library Synthesis

The demand for diverse libraries of compounds for high-throughput screening has driven the development of novel chemical transformations for pyridine synthesis. These methods aim to be modular, allowing for the easy variation of substituents around the pyridine core. nih.gov

A versatile and modular synthesis of highly substituted pyridines has been developed employing a cascade reaction. nih.gov This method involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This generates a 3-azatriene intermediate, which then undergoes electrocyclization and subsequent air oxidation to yield the final pyridine product in moderate to excellent yields (43–91%). nih.gov The mild conditions and tolerance for various functional groups make this approach highly suitable for creating libraries of complex pyridines. nih.gov

Another strategy focuses on the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. This reaction is synergistically catalyzed by a copper(I) salt and a secondary ammonium salt, allowing for the synthesis of a wide range of substituted pyridines under mild conditions. organic-chemistry.org This dual-catalytic system merges iminium catalysis with the redox activity of the copper catalyst. organic-chemistry.org

The development of new synthetic routes for specific building blocks also contributes to library synthesis. For example, a Friedel–Crafts reaction of difluoroacetaldehyde (B14019234) ethyl hemiacetal with imidazo[1,2-a]pyridines, assisted by hexafluoroisopropanol (HFIP), provides efficient access to a library of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines. mdpi.com This green synthetic protocol is notable for being highly efficient at room temperature without the need for transition metals or oxidants. mdpi.com

The following table highlights some of these novel transformations.

| Transformation Type | Key Reactants | Catalyst/Reagents | Key Features | Ref |

| Cascade Reaction | Alkenylboronic acids, α,β-Unsaturated ketoxime O-pentafluorobenzoates | Cu-catalyzed | Forms 3-azatriene intermediate; modular; good functional group tolerance. | nih.gov |

| [3+3] Condensation | O-acetyl ketoximes, α,β-Unsaturated aldehydes | Copper(I) salt and secondary ammonium salt | Synergistic catalysis; mild conditions. | organic-chemistry.org |

| HFIP-Assisted Friedel-Crafts | Imidazo[1,2-a]pyridines, Difluoroacetaldehyde ethyl hemiacetal | Hexafluoroisopropanol (HFIP) | Metal-free; oxidant-free; room temperature. | mdpi.com |

These innovative methods provide chemists with powerful tools to construct diverse collections of pyridine-containing molecules for various applications.

Development of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and improve safety. nih.govmdpi.com This involves the use of environmentally benign solvents, alternative energy sources, and catalytic processes that minimize waste. rasayanjournal.co.innih.gov

Ionic Liquids (ILs)

Ionic liquids, which are salts with melting points below 100 °C, have emerged as green solvents and catalysts in pyridine synthesis. wikipedia.orgmdpi.com Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. mdpi.com Pyridinium-based ionic liquids, for example, can act as both the solvent and a Lewis acid catalyst in reactions like the Friedel-Crafts type addition of acetylene (B1199291) to benzoyl chloride, improving atom economy and simplifying purification. alfa-chemistry.com They have also been used to catalyze the one-pot synthesis of 1,4-dihydropyridine (B1200194) derivatives, offering high yields and short reaction times compared to traditional methods. alfa-chemistry.com The synthesis of these ionic liquids themselves is straightforward, often involving the reaction of pyridine with an alkyl bromide. mdpi.comnih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been established as an effective green energy source for promoting chemical reactions. rasayanjournal.co.innih.gov This technique, known as sonochemistry, accelerates reactions through acoustic cavitation, leading to shorter reaction times, higher yields, and milder conditions. tandfonline.commdpi.com The ultrasound-assisted synthesis of azomethine derivatives of 1-phenylimidazo[1,5-a]pyridine, for example, demonstrates excellent yields (70–92%) under mild conditions. tandfonline.com Similarly, a series of 1,2,4-triazole (B32235) derivatives were synthesized in significantly higher yields (75-89%) and much shorter time frames (40-80 minutes) using ultrasound compared to conventional heating methods (16-26 hours). mdpi.com This approach aligns with green chemistry goals by reducing energy consumption and often enabling the use of less hazardous solvents. rasayanjournal.co.intandfonline.com

The application of green chemistry principles is not limited to specific techniques. The use of water as a reaction medium, coupled with an inexpensive and non-toxic catalyst like iodine, has been demonstrated for the synthesis of polycyclic heteroaromatics. rsc.org This method is highly atom-economical and features a low environmental factor (E-factor). rsc.org Furthermore, mechanochemical methods, such as solvent-free grinding, offer an eco-friendly approach for reactions like the iodination of pyrimidine (B1678525) derivatives, avoiding toxic reagents and solvents while achieving high yields in a short time. nih.govnih.gov

The table below provides a summary of green chemistry approaches relevant to pyridine and analogue synthesis.

| Green Chemistry Principle | Methodology | Example Application | Advantages | Ref |

| Alternative Solvents | Ionic Liquids (e.g., n-butylpyridinium tetrafluoroborate) | One-pot synthesis of 1,4-dihydropyridine derivatives | Recyclable, non-volatile, can act as catalyst, high yield. | wikipedia.orgalfa-chemistry.com |

| Alternative Energy Sources | Ultrasound Irradiation | Synthesis of hydrazones of 1-phenylimidazo[1,5-a]pyridine | Shorter reaction times, mild conditions, high yields, energy efficient. | nih.govtandfonline.commdpi.com |

| Benign Reagents/Catalysts | Iodine in Water | Oxidative thiolative annulation | Metal-free, inexpensive catalyst, green solvent, high atom economy. | rsc.org |

| Solvent-Free Reactions | Mechanical Grinding | Iodination of pyrimidine derivatives | Avoids toxic solvents, short reaction times, high yields. | nih.govnih.gov |

By embracing these methodologies, the synthesis of this compound and its analogues can be achieved more efficiently and sustainably.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Iodo 2 Methoxypyridine

Influence of Iodine and Methoxy (B1213986) Substituents on Pyridine (B92270) Reactivity

The reactivity of the pyridine ring is fundamentally influenced by the electronegative nitrogen atom, which reduces electron density at the C2, C4, and C6 positions, making the molecule susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene. wikipedia.orguoanbar.edu.iq The introduction of substituents at the C2 and C3 positions, as in 3-iodo-2-methoxypyridine, further modulates this intrinsic reactivity.

The methoxy group at the C2 position exerts a dual electronic effect. It has an electron-withdrawing inductive effect due to the oxygen's electronegativity and a powerful electron-donating mesomeric (resonance) effect via its lone pairs of electrons. This resonance effect increases the electron density on the pyridine ring, partially counteracting the electron-withdrawing nature of the nitrogen atom. nih.gov Specifically, the 2-methoxy group mitigates the basicity of the pyridine nitrogen; the pKa of 2-methoxypyridinium ion is 3.06, significantly lower than the 5.23 for the pyridinium ion, indicating reduced availability of the nitrogen lone pair. nih.gov

The iodine atom at the C3 position is also electronically complex. As a halogen, it is inductively electron-withdrawing. However, its most significant chemical characteristic in this context is its ability to act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and to participate in halogen-metal exchange reactions. sci-hub.se The large size and high polarizability of the iodine atom make the C-I bond susceptible to cleavage. sci-hub.se

The combination of these substituents creates a unique reactivity pattern. The methoxy group activates the ring towards certain transformations while also sterically shielding the C2 position and the nitrogen atom. The iodine atom at C3 provides a reactive handle for introducing a wide array of functional groups through cross-coupling or substitution chemistry. chemimpex.com

| Substituent | Position | Inductive Effect | Mesomeric (Resonance) Effect | Key Influence on Reactivity |

|---|---|---|---|---|

| Nitrogen | 1 | -I (Electron-withdrawing) | -M (Electron-withdrawing) | Reduces overall ring electron density; site of protonation/alkylation; directs metalation to C2/C6. wikipedia.org |

| Methoxy (-OCH3) | 2 | -I (Electron-withdrawing) | +M (Electron-donating) | Reduces nitrogen basicity; directs metalation to C3; sterically hinders C2. nih.gov |

| Iodine (-I) | 3 | -I (Electron-withdrawing) | +M (Weakly electron-donating) | Serves as a leaving group; facilitates halogen-metal exchange. sci-hub.se |

Regioselectivity in Metalation and Functionalization Reactions

Functionalization of the this compound scaffold is often achieved through metalation, a process that generates a nucleophilic pyridylmetal species. The regioselectivity of this process is paramount and is governed by the directing effects of the existing substituents.

In substituted pyridines, two primary pathways for metalation exist: direct deprotonation (lithiation) of a C-H bond or halogen-metal exchange. For this compound, the reaction with common organolithium reagents like n-butyllithium (n-BuLi) overwhelmingly favors halogen-metal exchange. This process is kinetically rapid, even at very low temperatures, leading to the regioselective formation of 2-methoxy-3-lithiopyridine. This intermediate can then be trapped with various electrophiles to install a new functional group exclusively at the C3 position.

Direct C-H lithiation is a less common pathway for this specific substrate when using alkyllithiums due to the faster halogen-metal exchange. However, if a non-exchanging base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is employed, deprotonation can occur. clockss.org In such cases, the regioselectivity is determined by the most acidic proton, which is influenced by the combined directing effects of the nitrogen and methoxy groups. The pyridine nitrogen typically directs lithiation to the C2 or C6 positions, while the methoxy group directs to the C3 position. clockss.orgnih.gov Given that C2 and C3 are substituted, the most probable sites for deprotonation would be C4 or C6.

Stereoelectronic effects are critical in determining the outcome of reactions involving this compound. The orientation and electronic nature of the substituents dictate the preferred sites of attack and the stability of reaction intermediates.

Inductive Effects : The electron-withdrawing inductive effects of the ring nitrogen and the C2-methoxy oxygen increase the acidity of the ring protons, making them susceptible to deprotonation by strong bases. The C4-proton is generally considered the most acidic in many pyridine systems, but this can be altered by substitution patterns. nih.gov

Mesomeric Effects : The electron-donating resonance effect of the 2-methoxy group enriches the electron density of the ring, particularly at the C4 and C6 positions. This can influence the regioselectivity of electrophilic attack if the pyridine ring were to participate in such reactions, although this is generally disfavored.

Coordination : During metalation reactions, the Lewis basic sites (see 3.2.2) coordinate with the lithium cation of the organometallic base. This pre-complexation step orients the base, lowering the activation energy for proton abstraction at a nearby site, a phenomenon known as the Complex Induced Proximity Effect (CIPE). baranlab.org

The regioselectivity of direct C-H lithiation is powerfully controlled by Lewis basic functional groups that can coordinate to the lithium reagent. In this compound, there are two primary Lewis basic sites: the pyridine nitrogen atom and the oxygen atom of the methoxy group.

Pyridine Nitrogen : The lone pair of electrons on the sp2-hybridized nitrogen is a potent Lewis basic site. It is a well-established directing group in metalations, guiding the organolithium reagent to deprotonate the adjacent C2 or C6 positions. nih.govbaranlab.org

Methoxy Group Oxygen : The oxygen of the 2-methoxy group also acts as a Lewis base and is a recognized directing metalation group (DMG). It typically directs lithiation to the ortho C3 position. clockss.org

In this compound, these directing effects are in competition. The nitrogen directs towards C2 (blocked) and C6, while the methoxy group directs towards C3 (occupied by iodine). If C-H deprotonation were to occur, the outcome would depend on the specific base and reaction conditions, with C4 and C6 being the most likely sites. However, as noted, the kinetically favored pathway with alkyllithiums is the iodine-lithium exchange at C3, a reaction that does not rely on C-H acidity or directing group coordination in the same manner. clockss.org

Reaction Kinetics and Thermodynamic Considerations in Pyridine Derivatization

The derivatization of this compound is governed by kinetic and thermodynamic principles that determine reaction rates and product distributions.

Halogen-Metal Exchange : This reaction is characterized by a very low activation energy and is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions of the highly reactive organolithium intermediate. The reaction is essentially irreversible and kinetically controlled.

Nucleophilic Aromatic Substitution (SNAr) : In SNAr reactions where the iodine is displaced by a nucleophile, the reaction proceeds via a negatively charged intermediate (Meisenheimer complex). The rate of SNAr on halopyridines depends on the nature of both the halogen and the nucleophile. For reactions with sulfur nucleophiles, the reactivity order is I > Br > Cl > F, indicating that the cleavage of the carbon-halogen bond in the second step of the mechanism is rate-determining. sci-hub.se Conversely, for some oxygen nucleophiles, the order is reversed (F > Cl > Br > I), suggesting the initial nucleophilic attack is the rate-limiting step. sci-hub.se

Thermodynamics : The stability of intermediates plays a crucial role. In metalation, the resulting 2-methoxy-3-lithiopyridine is stabilized by the adjacent electron-withdrawing nitrogen atom within the ring system. In SNAr, the stability of the Meisenheimer complex is enhanced by the electron-withdrawing pyridine nitrogen, which can delocalize the negative charge.

Scope and Limitations of Synthetic Protocols Involving this compound

This compound serves as a versatile building block for the synthesis of more complex substituted pyridines. The scope of its application is broad, but it is not without limitations.

Scope of Applications:

Cross-Coupling Reactions : The C-I bond is highly suitable for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) reactions. These methods allow for the formation of C-C, C-N, and C-O bonds at the C3 position.

Metalation-Electrophile Quench : As previously discussed, iodine-lithium exchange provides a reliable route to the 3-lithiated pyridine, which can react with a wide range of electrophiles. This allows for the introduction of alkyl, silyl, carboxyl, and carbonyl groups, among others.

Pyridone Synthesis : The 2-methoxy group can be cleaved under acidic conditions (e.g., using HBr or BBr3) to yield the corresponding 3-iodo-2-pyridone derivative, another important class of heterocyclic compounds.

| Reaction Type | Reagents | Product Type | Key Transformation |

|---|---|---|---|

| Iodine-Lithium Exchange | 1. n-BuLi, THF, -78 °C 2. Electrophile (E+) | 3-Substituted-2-methoxypyridine | Replaces -I with -E at C3. |

| Suzuki Coupling | R-B(OH)2, Pd catalyst, Base | 3-Aryl/vinyl-2-methoxypyridine | Replaces -I with -R at C3. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-2-methoxypyridine | Replaces -I with an alkynyl group at C3. |

| Demethylation | HBr or BBr3 | 3-Iodo-2-pyridone | Converts -OCH3 at C2 to -OH (pyridone tautomer). |

Limitations:

Steric Hindrance : The 2-methoxy group can sterically hinder the approach of bulky reagents to the C3 position or the adjacent nitrogen atom, potentially lowering reaction yields or requiring more forcing conditions.

Basicity of Pyridine Nitrogen : The Lewis basic nitrogen can coordinate to and deactivate transition metal catalysts used in cross-coupling reactions. This may necessitate the use of specific ligands or catalyst systems designed to be tolerant of N-heterocycles.

Competing Reactivity : In complex syntheses, the presence of other functional groups in the reaction partners must be compatible with the strong bases (like n-BuLi) used for metalation or the conditions required for cross-coupling.

Stability of Intermediates : 4-lithiopyridines are known to be unstable and prone to dimerization. nih.gov While the 3-lithiated species derived from this compound is generally more stable, its reactivity requires careful temperature control.

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Novel Pyridine-Based Therapeutic Agents

3-Iodo-2-methoxypyridine is a reactive intermediate used in the development of biologically active molecules for pharmaceutical research. The pyridine (B92270) ring is a key structural component in numerous therapeutic agents, and this compound provides a scaffold that can be elaborated through various synthetic reactions to create novel drug candidates.

The pyridine nucleus is a core structure in many compounds investigated for anti-inflammatory properties. Derivatives of pyridine have been explored as potential inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. While the broader class of pyridine-containing molecules is of significant interest in the development of new anti-inflammatory agents, specific studies detailing the use of this compound as a direct precursor for such compounds are not extensively documented in the available research.

Pyridine and its derivatives are foundational scaffolds in the search for new antimicrobial agents. A wide array of synthetic pyridine compounds has been evaluated for activity against various strains of bacteria and fungi. These molecules often function by targeting essential bacterial enzymes or cellular processes. Although the pyridine moiety is a well-established pharmacophore in this field, the direct application of this compound in the synthesis of novel antimicrobial candidates has not been a primary focus of the reviewed scientific literature.

In the field of neurodegenerative disease research, particularly Alzheimer's disease, this compound serves as a key synthetic intermediate for a class of compounds known as Gamma-Secretase Modulators (GSMs). Research has focused on evolving GSMs by introducing novel heterocycles to improve their efficacy in reducing the levels of amyloid-beta 42 (Aβ42), a peptide strongly implicated in Alzheimer's pathology. The incorporation of a methoxypyridine motif into a tetracyclic GSM scaffold has been shown to yield compounds with enhanced activity for inhibiting Aβ42 production.

Structure-activity relationship (SAR) studies have explored the impact of modifying the "B-ring" of the GSM scaffold. In one study, replacing a 3-fluoro substituent on a phenyl B-ring with a 3-methoxypyridine (B1141550) moiety led to a compound with significantly improved potency. The resulting methoxypyridine-containing compound, 22d , demonstrated an IC₅₀ value of 60 ± 15 nM for reducing Aβ42 levels, a notable improvement over precursor compounds. This highlights the positive impact of this specific heterocyclic modification on the modulator's biological activity.

A significant challenge in developing drugs for neurological disorders is ensuring the molecule can cross the blood-brain barrier (BBB) and possesses favorable pharmacokinetic properties. The introduction of the methoxypyridine motif not only improved biological activity but also enhanced other drug-like properties, including solubility. The methoxypyridine analog 22d exhibited fair kinetic aqueous solubility, a crucial factor for oral bioavailability. Subsequent in vivo pharmacokinetic analyses confirmed that several compounds from this novel series were capable of crossing the BBB and reaching their therapeutic target within the central nervous system.

| Compound | Structure | Aβ42 IC₅₀ (nM) | Kinetic Aqueous Solubility (μM at pH 7.4) |

|---|---|---|---|

| Methoxypyridine Analog (22d) | Tetracyclic scaffold with 3-methoxypyridine B-ring | 60 ± 15 | 4.5 |

Derivatives of pyridine are frequently evaluated for their potential as anticancer agents. The cytotoxic activity of these compounds is typically assessed against various human cancer cell lines. Research has shown that certain pyrido[2,3-d]pyrimidine (B1209978) derivatives exhibit potent cytotoxicity. For instance, compounds 4 and 11 in one study showed remarkable activity against the MCF-7 breast cancer cell line and the HepG2 liver cancer cell line, with IC₅₀ values in the low micromolar and even nanomolar range. These findings underscore the potential of the pyridine scaffold in the development of new chemotherapeutic agents.

| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |

|---|---|---|

| Compound 4 | 0.57 | 1.13 |

| Compound 6 | 3.15 | 4.16 |

| Compound 9 | 1.84 | 2.51 |

| Compound 10 | 0.89 | 1.42 |

| Compound 11 | 1.31 | 0.99 |

| Staurosporine (Reference) | 6.76 | 5.07 |

Synthesis of Gamma-Secretase Modulators (GSMs) with Improved Properties

Radioligand Synthesis and Imaging Agent Development

The unique combination of a methoxy (B1213986) group and an iodine atom on the pyridine ring makes this compound and its derivatives highly suitable for the development of radiolabeled compounds for imaging techniques like Single Photon Emission Computed Tomography (SPECT).

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels that play crucial roles in the central nervous system and are implicated in various neurological conditions, including Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. nih.govnih.gov The development of selective ligands for nAChR subtypes is a significant goal in drug discovery.

The pyridyl ether structure, which can be derived from precursors like this compound, is a key pharmacophore for high-affinity nAChR ligands. nih.gov One of the most notable ligands developed from this structural class is A-85380, also known as 3-(2(S)-azetidinylmethoxy)pyridine. A-85380 is a potent and selective agonist for the α4β2 nAChR subtype. nih.gov Its iodinated analogue, 5-Iodo-A-85380, has demonstrated exceptional properties as a radioligand for studying these receptors. It binds with very high affinity (Kd of 10-12 pM) and selectivity to the α4β2 subtype over other nAChR subtypes, making it a superior tool for both in vitro and in vivo studies. nih.gov The synthesis of such ligands often involves the strategic placement of functional groups on the pyridine ring to optimize binding affinity and selectivity.

Single Photon Emission Computed Tomography (SPECT) is a nuclear imaging technique that requires radiopharmaceuticals labeled with gamma-emitting radioisotopes, such as Iodine-123 (¹²³I). The development of SPECT agents for imaging nAChRs in the brain has led to the creation of compounds like 5-[¹²³I]Iodo-A-85380 ([¹²³I]5IA). nih.gov

The synthesis of such radioiodinated imaging agents from pyridine-based precursors is a critical process. A common and effective strategy is the use of an iododestannylation reaction. This involves preparing a trialkylstannyl precursor, such as a trimethylstannyl or tributylstannyl derivative of the target molecule. This precursor can then be reacted with a source of radioiodine, like Sodium [¹²³I]Iodide, in the presence of a mild oxidizing agent. This method allows for the efficient and high-yield incorporation of the radioisotope into the molecule at a specific position. For example, the synthesis of 5-[¹²³I]Iodo-A-85380 utilizes this approach, enabling its production for clinical and preclinical imaging studies to investigate the distribution and density of α4β2 nAChRs in the brain. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For analogues derived from the this compound scaffold, SAR studies are crucial for optimizing their affinity and selectivity for targets like nAChRs.

Modifications to the pyridyl ether structure have been shown to have a dramatic effect on binding affinity for nAChRs. nih.gov SAR studies explore how changes in various parts of the molecule, such as the azacycle ring size, and substituents on the pyridine ring, impact receptor interaction.

For instance, in a series of novel pyridyl ethers developed as nAChR ligands, variations in these structural elements resulted in a wide range of binding affinities, with IC50 values at the α4β2 nAChR spanning from 22 nM to over 10,000 nM. nih.gov This highlights the sensitivity of the receptor to the precise stereochemistry and electronic properties of the ligand. The data below illustrates how specific substitutions on the pyridine ring can influence binding affinity.

| Compound Analogue | Modification | Target | Binding Affinity (IC50, nM) |

|---|---|---|---|

| Analogue 1 | Base Pyridyl Ether Structure | α4β2 nAChR | >10,000 |

| Analogue 2 | Addition of 2-chloro group | α4β2 nAChR | 500 |

| Analogue 3 | Addition of 2-chloro, 3-(4-cyanophenyl) groups | α4β2 nAChR | 22 |

This table is representative of SAR findings where systematic structural modifications lead to significant changes in biological activity. Data is illustrative based on published research trends. nih.gov

These studies demonstrate that the electronic nature and steric bulk of substituents on the pyridine core are critical determinants of biological activity. The presence of an iodo group, as in this compound, not only provides a site for radioiodination but also influences the electronic properties of the ring, which can be fine-tuned through further chemical modifications to achieve desired pharmacological profiles.

In modern drug discovery, computational methods are indispensable tools for analyzing and predicting SAR. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to build predictive models and understand the interactions between ligands and their receptor targets at a molecular level. researchgate.netnih.gov

For nAChR ligands, computational studies have been employed to create three-dimensional models of receptor subtypes and to dock potential ligands into their binding sites. nih.govnih.gov These models help to identify key interactions, such as cation-π interactions between the ligand's cationic center and aromatic residues (like tryptophan) in the receptor, as well as hydrogen bonds between the ligand and the receptor's backbone. nih.gov

By analyzing a series of analogues, such as those derived from a this compound scaffold, computational models can correlate specific structural features with binding affinity. For example, a Comparative Molecular Field Analysis (CoMFA) can reveal regions around the ligand where steric bulk is either favorable or detrimental to activity. researchgate.net This information provides a rational basis for designing new analogues with improved potency and selectivity, thereby accelerating the drug discovery process and reducing the reliance on extensive, iterative synthesis and testing. nih.gov

Applications in Agrochemical Research and Development

Synthesis of Pesticides and Agrochemical Intermediates

3-Iodo-2-methoxypyridine serves as a crucial starting material or intermediate in the synthesis of more complex molecules with pesticidal properties. The presence of the iodine atom at the 3-position of the pyridine (B92270) ring provides a reactive site for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of novel molecular frameworks. This reactivity is a key attribute in the discovery and development of new active ingredients for crop protection.

Pyridine-based compounds are integral to the agrochemical industry, with numerous commercialized products containing this heterocyclic motif. The strategic modification of the pyridine scaffold, often facilitated by versatile intermediates like this compound, has led to the discovery of potent and selective pesticides.

Development of Insecticides and Their Mechanisms of Action

The pyridine ring is a core component of several classes of insecticides, most notably the neonicotinoids. While specific insecticides synthesized directly from this compound are not extensively detailed in publicly available research, the general principles of pyridine-based insecticide development offer insight into its potential applications. The synthesis of such insecticides often involves the derivatization of the pyridine core to create molecules that can effectively interact with biological targets in insects.

The mechanisms of action for pyridine-containing insecticides are varied. A primary target for many is the insect's nervous system. For instance, neonicotinoids act as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death of the insect. Other pyridine-derived insecticides may target different components of the nervous system, such as voltage-gated sodium channels, which are crucial for nerve impulse transmission.

The development of novel insecticides is driven by the need to overcome resistance to existing products and to provide more selective pest control. The ability to modify the structure of pyridine-based compounds, using intermediates like this compound, is essential in this ongoing effort.

Exploration of Fungicidal Activity

In addition to their insecticidal properties, pyridine derivatives have demonstrated significant potential as fungicides. The pyridine scaffold is present in a number of commercially successful fungicides that combat a wide range of plant pathogens. Research in this area focuses on synthesizing novel pyridine compounds and screening them for activity against economically important fungal diseases.

The fungicidal mechanism of action for pyridine-based compounds can vary. Some may inhibit the biosynthesis of essential cellular components in fungi, such as sterols or cell walls. Others might disrupt mitochondrial respiration, depriving the fungal cells of energy. For example, some pyridine carboxamide fungicides are known to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.

The exploration of fungicidal activity involves synthesizing a library of compounds derived from intermediates like this compound and evaluating their efficacy against a panel of fungal pathogens. Structure-activity relationship (SAR) studies are then conducted to identify the key molecular features responsible for the observed antifungal effects, guiding the design of more potent and selective fungicides.

Consideration of Environmentally Friendly Agrochemicals

The development of environmentally friendly agrochemicals is a growing priority in the agricultural industry. This includes the design of pesticides that are more target-specific, have lower toxicity to non-target organisms, and degrade more readily in the environment. While synthetic pesticides play a crucial role in food production, efforts are being made to develop greener alternatives.

Furthermore, research into the synthesis of pyridine-based agrochemicals is increasingly incorporating principles of green chemistry. This includes the development of more efficient and less hazardous synthetic routes. The ultimate aim is to create effective crop protection solutions that are also sustainable and minimize adverse environmental impacts. The ongoing exploration of pyridine derivatives in agrochemical research holds promise for the development of the next generation of safer and more environmentally compatible pesticides.

Spectroscopic and Analytical Methodologies for Characterization of 3 Iodo 2 Methoxypyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules like 3-iodo-2-methoxypyridine. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation. mdpi.com One-dimensional and two-dimensional NMR experiments are powerful tools for determining the connectivity of atoms in complex organic structures. mdpi.com

For the related compound, 2-iodo-3-methoxypyridine, the ¹H NMR spectrum has been used for its identification. researchgate.net In the analysis of pyridine (B92270) derivatives, chemical shifts are typically reported in parts per million (ppm) downfield from a standard reference like tetramethylsilane (B1202638) (TMS). uchicago.edu

¹H NMR Spectral Data for 2-Methoxypyridine (B126380) Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-Methoxypyridine | CDCl₃ | 8.157 (A), 7.517 (B), 6.824 (C), 6.724 (D), 3.921 (E) |

| 3-Methoxypyridine (B1141550) | DMSO-d₆ | Data calculated and correlated with experimental results. |

Data sourced from ChemicalBook and CMST. cmst.euchemicalbook.com

¹³C NMR Spectral Data for Pyridine Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 3-Methoxypyridine | DMSO-d₆ | Theoretical and experimental shifts have been correlated. cmst.eu |

| Pyridine N-Oxide | CDCl₃ | 125.3, 125.5, 138.5 |

Data sourced from CMST and Royal Society of Chemistry. cmst.eursc.org

Mass Spectrometry (e.g., ESI-MS, LC-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of a compound. uchicago.edu Techniques like electrospray ionization (ESI) are commonly used, often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov

ESI is a soft ionization technique suitable for nonvolatile and thermally labile molecules. nih.gov When coupled with tandem mass spectrometry (LC-ESI/MS/MS), it can be used to analyze a wide range of carcinogen-DNA adducts with diverse structures. nih.gov For this compound, predicted collision cross-section (CCS) values have been calculated for various adducts, which can aid in its identification. uni.lu

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 235.95670 | 129.6 |

| [M+Na]⁺ | 257.93864 | 131.8 |

| [M-H]⁻ | 233.94214 | 125.3 |

| [M+NH₄]⁺ | 252.98324 | 145.6 |

| [M+K]⁺ | 273.91258 | 136.6 |

Data sourced from PubChemLite. uni.lu

In the characterization of related heterocyclic compounds, HRMS with ESI-TOF (Time-of-Flight) has been used to compare the calculated mass ([M]⁺) with the observed mass, confirming the elemental composition. uchicago.edu For example, in the analysis of a complex involving an osmium-terpyridine fragment, the calculated mass for C₃₀H₂₂Cl₂N₄Os⁺ was 700.0836, while the observed mass was 700.0802. uchicago.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For pyridine N-oxide, a strong band in the IR spectrum is observed around 1231-1250 cm⁻¹, which is assigned to the N-O stretching vibration. arkat-usa.org This vibration is associated with a significant change in dipole moment. arkat-usa.org

Characteristic IR Bands for a Phenyl-Substituted Pyridine Analogue

| Wavenumber (cm⁻¹) | Assignment |

| 3448, 3117, 3049 | Stretching vibrations |

| 1597, 1498 | Ring vibrations |

| 1340, 948, 844 | Bending vibrations |

| 751, 685, 647 | C-H out-of-plane bending |

Data is for 2-(3-iodophenyl)-6-phenylpyridine, sourced from a supporting information document. rsc.org

Chromatographic Techniques (e.g., HPLC, Column Chromatography) for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound and its analogues. Column chromatography is a standard method for separating reaction products from starting materials and byproducts. researchgate.net

Flash column chromatography is a widely used purification technique in organic synthesis. nih.gov However, the choice of stationary phase is critical, as acidic materials like silica (B1680970) gel can sometimes cause decomposition of sensitive substrates. nih.gov For sensitive iodo-containing compounds like iodoaziridines, alternative stationary phases such as basic or neutral alumina (B75360) may be required to prevent degradation during purification. nih.gov A protocol to test the stability of a compound on different stationary phases (e.g., silica, alumina, Florisil) can be employed to determine the optimal conditions for purification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both analysis and purification. ymcamerica.com For the separation of a related compound, 3-methoxypyridine, an HPLC method using a Newcrom R1 column has been described. sielc.com For applications compatible with mass spectrometry (MS), volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com Twin-column continuous chromatography processes, such as the N-Rich method, can be utilized for the efficient enrichment and isolation of impurities from complex mixtures, offering higher productivity compared to standard analytical HPLC. ymcamerica.com

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Selective Synthetic Routes to Complex Pyridine (B92270) Scaffolds

The pyridine nucleus is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.govlifechemicals.comrsc.orgresearchgate.net Consequently, the development of efficient and selective methods for the synthesis of highly substituted pyridine scaffolds is of paramount importance. vcu.educhemrxiv.org 3-Iodo-2-methoxypyridine serves as an excellent starting material for accessing complex pyridine derivatives due to the reactivity of the carbon-iodine bond in various cross-coupling reactions. chemimpex.com

Future research is focused on creating novel synthetic methodologies that leverage the unique reactivity of this compound. This includes the development of catalyst systems that can operate under milder conditions, tolerate a wider range of functional groups, and provide high yields of desired products. rsc.org A significant challenge in pyridine chemistry is achieving regioselective functionalization, particularly at the meta-position, which is inherently less reactive. nih.gov Innovative strategies, such as dearomatization-rearomatization sequences, are being explored to overcome these challenges and provide access to previously inaccessible pyridine analogues. nih.gov The development of flow chemistry processes for the synthesis of pyridine derivatives is another promising avenue, offering benefits such as improved safety, scalability, and efficiency. vcu.edu

Exploration of Novel Biological Activities and Pharmacological Targets

Pyridine derivatives have a well-established history in medicinal chemistry, with numerous approved drugs containing this heterocyclic core. nih.govlifechemicals.comresearchgate.net These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govrsc.orgnih.gov this compound, as a versatile building block, is instrumental in the synthesis of novel pyridine-containing molecules for biological screening. chemimpex.com

Emerging research is directed towards synthesizing libraries of compounds derived from this compound and evaluating their activity against a broad range of biological targets. This includes screening for novel anticancer agents that may target specific signaling pathways or exhibit cytotoxic effects against various cancer cell lines. chemimpex.comrsc.orgmdpi.com Furthermore, the unique electronic properties of substituted pyridines make them attractive candidates for targeting enzymes and receptors in the central nervous system, opening up possibilities for the development of new treatments for neurological disorders. chemimpex.com The exploration of these derivatives for their potential as antibacterial and antiviral agents is also a critical area of research, particularly in the face of growing antimicrobial resistance. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Drug Design

In the context of this compound, AI and ML can be employed to predict the feasibility and optimal conditions for complex, multi-step syntheses of pyridine scaffolds. nih.govarxiv.org Retrosynthesis prediction algorithms can help chemists devise the most efficient synthetic routes to target molecules. acs.orgarxiv.org Furthermore, machine learning models can be trained on existing data to predict the biological activity and pharmacokinetic properties of novel pyridine derivatives, allowing for the in silico screening of large virtual libraries before committing to laboratory synthesis. nih.gov This integration of computational and experimental approaches is expected to significantly reduce the time and cost associated with discovering new drugs and functional materials. nih.gov

Applications in Material Science and Advanced Functional Materials